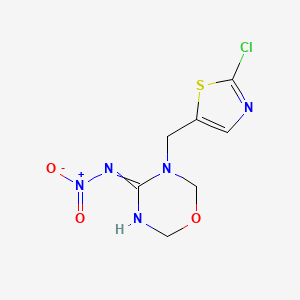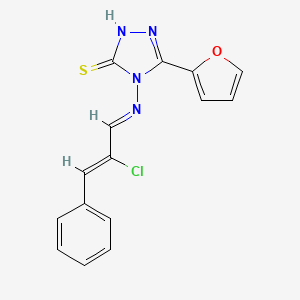
3-methyl-N-(2-methylpentan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-methylpentan-2-yl)aniline: is a sterically hindered secondary amine. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry. It is specifically used for the preparation of drug candidates containing hindered amine motifs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-methylpentan-2-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This process typically requires specific catalysts and reaction conditions to ensure the desired product is obtained.
化学反应分析
Types of Reactions: 3-methyl-N-(2-methylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
3-methyl-N-(2-methylpentan-2-yl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-methyl-N-(2-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. As a sterically hindered amine, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
- 3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
- 2-methyl-N-(3-methylpentan-2-yl)aniline
Comparison: 3-methyl-N-(2-methylpentan-2-yl)aniline is unique due to its specific steric hindrance and chemical structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for applications requiring specific chemical and biological properties .
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
3-methyl-N-(2-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-9-13(3,4)14-12-8-6-7-11(2)10-12/h6-8,10,14H,5,9H2,1-4H3 |
InChI 键 |
LWYUMIBLENTGQP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)NC1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


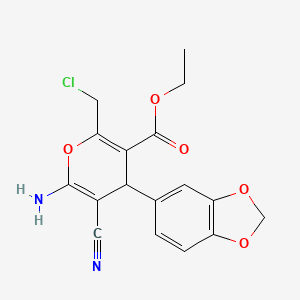


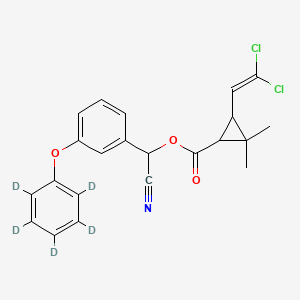
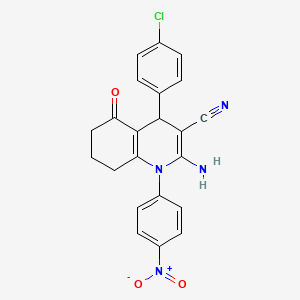
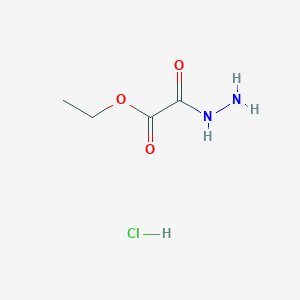
![N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053020.png)


![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)

